Methyl 5-phenyl-pyrrolidine-3-carboxylate Methyl 5-phenyl-pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1086393-06-7
VCID: VC8392471
InChI: InChI=1S/C12H15NO2/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
SMILES: COC(=O)C1CC(NC1)C2=CC=CC=C2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Methyl 5-phenyl-pyrrolidine-3-carboxylate

CAS No.: 1086393-06-7

Cat. No.: VC8392471

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-phenyl-pyrrolidine-3-carboxylate - 1086393-06-7

Specification

CAS No. 1086393-06-7
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name methyl 5-phenylpyrrolidine-3-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Standard InChI Key FANZXFOPODODBE-UHFFFAOYSA-N
SMILES COC(=O)C1CC(NC1)C2=CC=CC=C2
Canonical SMILES COC(=O)C1CC(NC1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-phenyl-pyrrolidine-3-carboxylate features a pyrrolidine core (C₄H₉N) with substituents at positions 3 and 5. The 3-position bears a methyl ester (-COOCH₃), while the 5-position is occupied by a phenyl group (C₆H₅). The stereochemistry of the pyrrolidine ring significantly influences its biological activity, with trans-configurations often exhibiting enhanced receptor affinity compared to cis-isomers . Computational models derived from crystallographic data of analogous compounds, such as ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate, suggest a puckered ring conformation that optimizes hydrophobic interactions with protein binding pockets .

Synthetic Methodologies

Esterification of Pyrrolidine-3-Carboxylic Acids

A common route involves the esterification of 5-phenyl-pyrrolidine-3-carboxylic acid using methanol and catalytic sulfuric acid. This method, adapted from the synthesis of methyl 5-oxopyrrolidine-3-carboxylate derivatives, achieves yields >80% under reflux conditions . For example, compound 4a in was synthesized via this pathway, highlighting its reliability for introducing methyl ester groups without racemization.

C(sp³)-H Activation and Arylation

Advanced strategies employ transition metal-catalyzed C-H activation to introduce aryl groups. In , a palladium-catalyzed arylation of methyl-Boc-D-pyroglutamate yielded tetrasubstituted pyrrolidines with 31% efficiency (Scheme 11). This method enables precise control over stereochemistry, critical for optimizing receptor binding .

Epimerization and Functionalization

Post-synthetic modifications, such as epimerization using sodium methoxide, adjust the diastereomeric ratio. For instance, (±)-cis-27a in was epimerized to a >20:1 trans:cis ratio, enhancing NMDA receptor selectivity. Subsequent functionalization with sulfonamides or benzamides further diversifies the compound library .

Biological Activity and Structure-Activity Relationships

Ionotropic Glutamate Receptor Modulation

Methyl 5-phenyl-pyrrolidine-3-carboxylate analogs exhibit potent antagonism at iGluRs, particularly NMDA subtypes. Key findings include:

  • NMDA Receptor Affinity: Substitution at the 5-position with aromatic groups (e.g., phenyl) enhances GluN1/GluN2A selectivity. For example, 5j showed a 3–34-fold preference for GluN1/GluN2A over GluN1/GluN2B-D, with IC₅₀ values as low as 200 nM .

  • AMPA/KA Receptor Activity: Bulky 5’-substituents reduce affinity for non-NMDA receptors. Compound 5h demonstrated >100 μM IC₅₀ at AMPA receptors, underscoring selectivity trends .

Table 1: Receptor Binding Profiles of Select Analogs

CompoundNMDA pKᵢAMPA IC₅₀ (μM)KA IC₅₀ (μM)
5e5.424020
5j4.875286
5m5.162416

Antibacterial Properties

While direct studies on methyl 5-phenyl-pyrrolidine-3-carboxylate are absent, derivatives incorporating thiazole or triazole moieties exhibit Gram-positive antibacterial activity. For instance, 14b in inhibited Staphylococcus aureus with MIC values of 12.5 μg/mL, suggesting potential for structural optimization .

Applications in Drug Discovery

Neurological Therapeutics

The compound’s NMDA receptor selectivity positions it as a candidate for treating neurodegenerative diseases (e.g., Alzheimer’s) and neuropathic pain. Its ability to modulate glutamatergic signaling without widespread receptor blockade reduces neurotoxicity risks .

Prodrug Development

The methyl ester group serves as a prodrug motif, enhancing blood-brain barrier permeability. Hydrolysis to the free carboxylic acid in vivo prolongs therapeutic effects, as demonstrated in analogs like 5c .

Future Directions

Stereochemical Optimization

Exploring enantiopure synthesis routes (e.g., asymmetric C-H activation) could yield derivatives with improved pharmacokinetic profiles. The >20:1 diastereomeric ratios achieved in underscore the feasibility of this approach.

Hybrid Derivatives

Conjugation with antimicrobial scaffolds (e.g., benzimidazoles) may dual-target neurological and infectious pathologies. Compound 14b in , featuring dual pyrrolidinone rings, exemplifies this strategy’s potential .

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